molecular formula C26H26O7 B15296226 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one

Cat. No.: B15296226
M. Wt: 450.5 g/mol
InChI Key: RWVYVBJBUNEHLP-ZRDIBKRKSA-N
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Description

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of multiple methoxy groups and a hydroxyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar α,β-unsaturated carbonyl system.

Uniqueness

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and a hydroxyl group can enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H26O7/c1-29-22-14-17(11-13-21(22)33-16-18-8-6-5-7-9-18)10-12-19(27)24-20(28)15-23(30-2)25(31-3)26(24)32-4/h5-15,28H,16H2,1-4H3/b12-10+

InChI Key

RWVYVBJBUNEHLP-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3

Origin of Product

United States

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